molecular formula C9H15NO3 B3048939 Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate CAS No. 187265-40-3

Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate

Cat. No.: B3048939
CAS No.: 187265-40-3
M. Wt: 185.22 g/mol
InChI Key: BMQTVUJKOVJABL-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate is a chemical compound of interest in medicinal and organic chemistry research. It features a piperidine ring, a common structural motif in pharmaceuticals, which is functionalized with both a hydroxy group and a prop-2-en-1-yl (allyl) carbamate moiety. The presence of the allyl group is a key synthetic handle, as it can participate in further chemical transformations, such as cross-coupling reactions or isomerizations, making this compound a valuable bifunctional intermediate for constructing more complex molecules (as seen in similar piperidine derivatives used in synthesis ). The 4-hydroxypiperidine-1-carboxylate structure is a core building block in chemical synthesis . Researchers utilize this and related compounds as precursors in the development of potential therapeutic agents. For instance, structurally similar piperidine derivatives have been investigated as key intermediates in the discovery of covalent inhibitors for targets like the TEA domain (TEAD) family of transcription factors, which are relevant in cell growth and differentiation pathways . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

prop-2-enyl 4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-7-13-9(12)10-5-3-8(11)4-6-10/h2,8,11H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQTVUJKOVJABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCC(CC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443364
Record name Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187265-40-3
Record name 1-Piperidinecarboxylic acid, 4-hydroxy-, 2-propen-1-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187265-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of 4-Piperidone

The most common route to 4-hydroxypiperidine involves the reduction of 4-piperidone, a cyclic ketone. Sodium borohydride (NaBH₄) in methanol is widely employed for this transformation, achieving yields exceeding 80%.

Procedure :

  • Deprotonation of 4-Piperidone Hydrochloride : 4-Piperidone hydrochloride hydrate (10 g) is dissolved in distilled water, and liquid ammonia is introduced to adjust the pH to 9–10. The freebase 4-piperidone is extracted with toluene, dried over anhydrous MgSO₄, and concentrated.
  • Reduction with NaBH₄ : The freebase is dissolved in methanol, and NaBH₄ (2.5 equiv) is added portionwise under ice cooling. The mixture is refluxed for 4 hr, after which the solvent is removed under reduced pressure. The residue is acidified with dilute HCl, extracted with dichloromethane, and recrystallized from n-hexane to yield 4-hydroxypiperidine as a white solid.

Key Considerations :

  • Temperature Control : Exothermic reactions during NaBH₄ addition necessitate ice cooling to prevent side reactions.
  • Purification : Recrystallization from n-hexane ensures >95% purity, as confirmed by melting point and NMR analysis.

Alternative Methods

While NaBH₄ is the reductant of choice, catalytic hydrogenation using Pd/C or Raney nickel has been explored for industrial-scale production. However, these methods require high-pressure equipment and exhibit lower selectivity due to over-reduction risks.

Carbamate Formation with Allyl Chloroformate

Reaction Mechanism

The second step involves reacting 4-hydroxypiperidine with allyl chloroformate to form the carbamate ester. This nucleophilic acyl substitution proceeds via the attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the chloroformate.

Procedure :

  • Base-Mediated Reaction : 4-Hydroxypiperidine (5 mmol) is dissolved in anhydrous dichloromethane (DCM, 20 mL). Triethylamine (Et₃N, 6 mmol) is added as a base to scavenge HCl. Allyl chloroformate (5.5 mmol) is introduced dropwise at 0°C, and the mixture is stirred at room temperature for 12 hr.
  • Workup : The reaction is quenched with water, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:4) to yield prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate as a colorless liquid.

Optimization Insights :

  • Solvent Choice : DCM provides optimal solubility and minimizes side reactions compared to THF or acetonitrile.
  • Stoichiometry : A 10% excess of allyl chloroformate ensures complete conversion, as confirmed by TLC monitoring.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane gradients achieves >98% purity. Analytical HPLC (C18 column, acetonitrile/water 70:30) confirms the absence of unreacted starting materials.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 5.85–5.95 (m, 1H, CH₂=CH), 5.25–5.35 (m, 2H, CH₂=CH₂), 4.60–4.70 (m, 2H, OCOOCH₂), 3.80–4.00 (m, 2H, NCH₂), 3.20–3.40 (m, 2H, NCH₂), 2.60–2.80 (m, 1H, OH), 1.70–1.90 (m, 4H, piperidine CH₂).
  • IR (neat) : 3400 cm⁻¹ (O-H), 1720 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Reference
NaBH₄ Reduction 85 95 High
Catalytic Hydrogenation 70 88 Moderate
Allyl Chloroformate 78 98 High

Key Takeaways :

  • The NaBH₄/allyl chloroformate route offers the best balance of yield and scalability.
  • Catalytic hydrogenation is less favored due to equipment costs and moderate yields.

Applications and Derivatives

This compound serves as a precursor to NMDA receptor antagonists (e.g., compounds with IC₅₀ values <0.1 μM) and radiolabeled probes for PD-L1 imaging. The allyl group enables further functionalization via thiol-ene reactions, expanding its utility in bioconjugation.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-oxopiperidine-1-carboxylate or 4-carboxypiperidine-1-carboxylate.

    Reduction: Formation of 4-hydroxypiperidine-1-methanol.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and ester functionality allow it to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate with structurally related compounds, focusing on substituents, functional groups, and applications.

Structural Analogues with Piperidine Core

2.1.1. tert-Butyl 4-hydroxypiperidine-1-carboxylate (HC-6877)
  • Molecular Formula: C₁₀H₁₉NO₃
  • Substituents : tert-Butyl ester group, 4-hydroxypiperidine.
  • CAS No.: 109384-19-2
  • Purity : 98%
  • The absence of a double bond in the ester group reduces reactivity compared to the allyl moiety, making it more suitable as a protective group in synthetic pathways.
2.1.2. Methyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate
  • Molecular Formula: C₁₀H₁₅NO₂
  • Substituents : Methyl ester, propargyl (prop-2-yn-1-yl) group at the 4-position.
  • CAS No.: 1075218-87-9
  • Comparison: The propargyl group introduces an alkyne functionality, enabling click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition).

Non-Piperidine Analogues

2.2.1. Chavicyl Acetate (4-(Prop-2-en-1-yl)phenyl acetate)
  • Molecular Formula : C₁₁H₁₂O₂
  • Substituents : Allyl group attached to a phenyl ring, acetate ester.
  • CAS No.: 61499-22-7
  • Comparison :
    • The aromatic phenyl ring introduces distinct electronic properties (e.g., resonance stabilization) compared to the aliphatic piperidine core.
    • The allyl group in Chavicyl Acetate contributes to a spicy odor profile, suggesting applications in fragrances, whereas the target compound’s piperidine scaffold may favor pharmacological relevance.

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula Key Substituents CAS No. Purity Applications/Notes
This compound C₉H₁₅NO₃ Allyl ester, 4-hydroxypiperidine Not provided N/A Research use only (RUO)
tert-Butyl 4-hydroxypiperidine-1-carboxylate C₁₀H₁₉NO₃ tert-Butyl ester, 4-hydroxypiperidine 109384-19-2 98% Stable intermediate for synthesis
Methyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate C₁₀H₁₅NO₂ Methyl ester, propargyl group 1075218-87-9 N/A Click chemistry applications
Chavicyl Acetate C₁₁H₁₂O₂ Allyl-phenyl, acetate ester 61499-22-7 N/A Fragrance industry (spicy odor)

Biological Activity

Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate is a compound that has garnered interest in the fields of chemistry and biology due to its potential applications in medicinal chemistry and enzyme-substrate interaction studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula: C9H15NO3
  • Molecular Weight: 185.223 g/mol
  • Structure: The compound features a piperidine ring with a hydroxyl group and an ester functional group, which are critical for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The hydroxyl group and ester functionality facilitate hydrogen bonding and other non-covalent interactions, which can modulate the activity of enzymes and receptors.

Key Interaction Pathways:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes by mimicking substrate structures, thereby interfering with normal enzymatic processes.
  • Receptor Binding: It has been employed in studies examining receptor-ligand interactions, particularly in the context of neurotransmitter systems.

Biological Evaluations

Recent studies have highlighted the compound's potential therapeutic properties, particularly in anti-inflammatory and analgesic contexts. Research indicates that it may exhibit significant activity against certain biological targets:

Study Target Findings
EnzymesDemonstrated inhibition of enzyme activity in vitro.
Dopamine TransporterAnalogous compounds showed high affinity for dopamine transporters, suggesting potential use in treating addiction.
PD-L1 InhibitionRelated compounds were evaluated for their ability to disrupt PD-1/PD-L1 binding, indicating potential in cancer immunotherapy.

Case Studies

  • Enzyme-Substrate Interaction Studies:
    • This compound was utilized to assess enzyme kinetics in various biochemical pathways. The compound's structural features allowed it to mimic natural substrates effectively, leading to significant insights into enzyme mechanisms.
  • Neurotransmitter System Research:
    • In studies focused on the dopamine transporter, derivatives of this compound were synthesized and tested for their binding affinities. One enantiomer exhibited a 122-fold increase in potency compared to a standard reference ligand, highlighting its potential as a therapeutic agent in managing dopamine-related disorders .
  • Cancer Therapeutics:
    • The compound has been investigated for its role in immune checkpoint inhibition, particularly targeting PD-L1. In vitro assays demonstrated that it could disrupt PD-1/PD-L1 interactions effectively, which is crucial for developing new cancer immunotherapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
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Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate

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